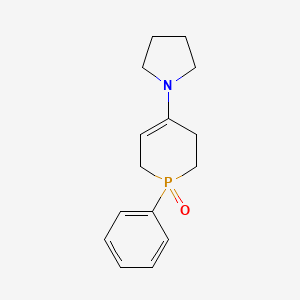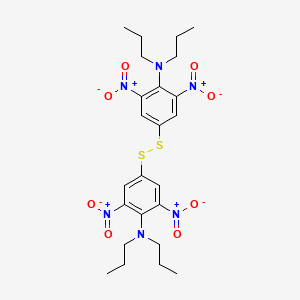
4,4'-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) is a chemical compound known for its unique structure and properties It belongs to the class of dinitroaniline compounds, which are characterized by the presence of nitro groups attached to an aniline ring
Méthodes De Préparation
The synthesis of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) typically involves the reaction of 2,6-dinitroaniline with a disulfide compound under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) involves its interaction with molecular targets such as proteins and enzymes. The nitro groups and disulfide linkage play a crucial role in its reactivity. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) can be compared with other dinitroaniline compounds such as trifluralin, pendimethalin, and oryzalin. These compounds share similar structural features but differ in their specific functional groups and applications. For example:
Trifluralin: Widely used as a herbicide, it inhibits root development in plants.
Pendimethalin: Another herbicide, known for its pre-emergence weed control properties.
Oryzalin: Used in agriculture to control weeds in various crops.
The uniqueness of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) lies in its specific combination of nitro groups and disulfide linkage, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
41683-92-5 |
|---|---|
Formule moléculaire |
C24H32N6O8S2 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
4-[[4-(dipropylamino)-3,5-dinitrophenyl]disulfanyl]-2,6-dinitro-N,N-dipropylaniline |
InChI |
InChI=1S/C24H32N6O8S2/c1-5-9-25(10-6-2)23-19(27(31)32)13-17(14-20(23)28(33)34)39-40-18-15-21(29(35)36)24(22(16-18)30(37)38)26(11-7-3)12-8-4/h13-16H,5-12H2,1-4H3 |
Clé InChI |
QZPVRZWSMXZPGC-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])SSC2=CC(=C(C(=C2)[N+](=O)[O-])N(CCC)CCC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


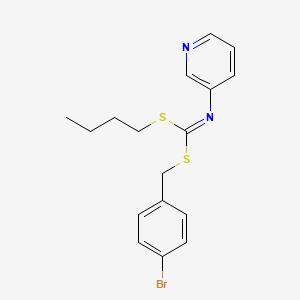
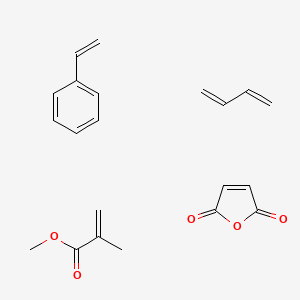


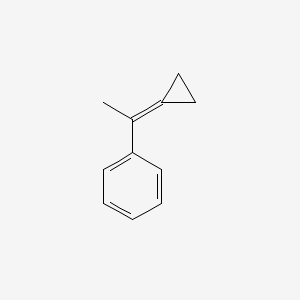
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)


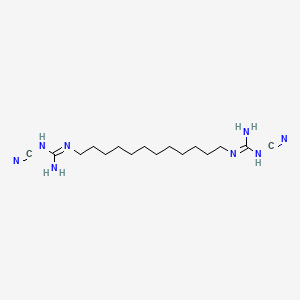
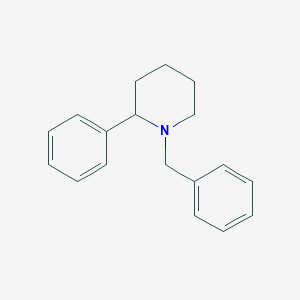
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
